3-Fluoro-2-methoxybenzyl bromide
Overview
Description
3-Fluoro-2-methoxybenzyl bromide, also known as 1-(bromomethyl)-3-fluoro-2-methoxybenzene, is a chemical compound with the empirical formula C8H8BrFO . It has a molecular weight of 219.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methoxybenzyl bromide can be represented by the SMILES stringCOC1=CC=CC(CBr)=C1F
. The InChI representation is 1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
. Physical And Chemical Properties Analysis
3-Fluoro-2-methoxybenzyl bromide is a clear colorless to light yellow liquid . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis of Radiotracers for PET Imaging
3-Fluoro-2-methoxybenzyl bromide has been utilized in the synthesis of fluorobenzyl bromides, such as 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide. These compounds serve as intermediates in the asymmetric synthesis of fluorinated α-amino acids, which are crucial in developing radiotracers for positron emission tomography (PET), a diagnostic technique in medical imaging (Zaitsev et al., 2002).
Development of Photosensitizers for Photodynamic Therapy
The compound has found application in synthesizing new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These phthalocyanines exhibit remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
3-Fluoro-2-methoxybenzyl bromide is instrumental in introducing new alcohol protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This group is orthogonal with the p-methoxybenzyl group and can be removed under desilylation conditions, providing stability to oxidizing conditions and facilitating the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Enhancement of Electrodeposition Processes
In the field of material science, the compound has contributed to the development of novel ionic liquids that serve as additives for cobalt (Co) and nickel (Ni) electrodeposition from acidic sulfate and Watts baths. These additives lead to finer-grained deposits with increased cathodic current efficiency, hardness, and corrosion resistance, showcasing the role of such compounds in improving electrochemical deposition processes (Omar, Aziz, & Emran, 2021).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXRYBDZSXMMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxybenzyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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